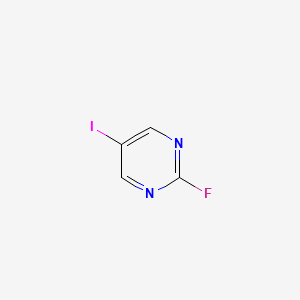

2-フルオロ-5-ヨードピリミジン

説明

2-Fluoro-5-iodopyrimidine is an organic compound that contains fluorine, iodine, and nitrogen atoms . It has a molecular weight of 223.98 .

Synthesis Analysis

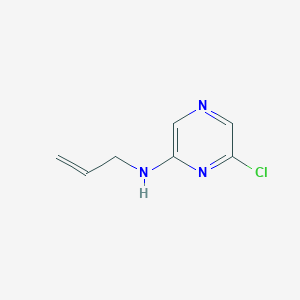

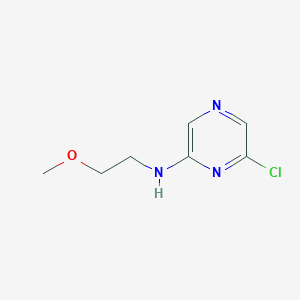

The synthesis of fluorinated pyridines, such as 2-Fluoro-5-iodopyrimidine, has been a topic of interest in recent literature . Amines that do not contain secondary alkyl substituents at the amino group react with an excess of 2-fluoropyridine to give N-(pyridin-2-yl) derivatives .Molecular Structure Analysis

The InChI code for 2-Fluoro-5-iodopyrimidine is1S/C4H2FIN2/c5-4-7-1-3 (6)2-8-4/h1-2H . This indicates the presence of fluorine, iodine, and nitrogen atoms in the pyrimidine ring. Chemical Reactions Analysis

The reactivity of 2-Fluoro-5-iodopyrimidine has been studied in the context of amination reactions. It was found that 2-Fluoro-5-halopyridines were more reactive than 2-fluoropyridine .Physical And Chemical Properties Analysis

2-Fluoro-5-iodopyrimidine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用

RNAアプタマー

2-フルオロピリミジン修飾RNAアプタマーは、敗血症の病態生理において重要な役割を果たすリポ多糖結合タンパク質(LBP)の研究に使用されてきました . これらのアプタマーは、マウスLBP(mLBP)に対する特異性のために選択され、ヌクレアーゼ分解に対する転写物を安定化するために、2'-フルオロ修飾ピリミジンヌクレオチドの存在下で転写されました .

敗血症研究

同じ研究では、これらのアプタマーの潜在的な治療的応用も強調されました。 LPS-LBP相互作用を阻害したり、LBP媒介によるLPSモノマーのCD14への転移を阻害したりすることで、敗血症性ショックを予防できる可能性があります . これにより、2-フルオロ-5-ヨードピリミジンは、敗血症研究において貴重なツールになります。

バイオマーカー同定

2-フルオロピリミジン修飾RNAアプタマーを使用して研究できるLBPレベルは、重症敗血症の初期段階で上昇します . これにより、LBPは、死亡のリスクが高い敗血症患者を特定するための潜在的なバイオマーカーになります。

リボヌクレアーゼ耐性

2'-フルオロ(2'-F)などの修飾は、反応機構で2'-OH基を使用するリボヌクレアーゼに対する耐性を付与します . この特性は、RNA分子の安定性が要求されるさまざまな研究分野で役立ちます。

化学合成

2-フルオロ-5-ヨードピリミジンは、さまざまな化学化合物の合成に使用されています . その独特の特性は、化学合成における貴重な試薬となっています。

材料科学

作用機序

Target of Action

The primary target of 2-Fluoro-5-iodopyrimidine is thymidylate synthetase , an enzyme responsible for the de novo synthesis of thymidine monophosphate . This enzyme plays a crucial role in DNA synthesis and repair, making it a key target for many chemotherapeutic agents .

Mode of Action

2-Fluoro-5-iodopyrimidine interacts with its target, thymidylate synthetase, leading to its inhibition . This inhibition disrupts the synthesis of thymidine monophosphate, a necessary component for DNA replication and repair . The disruption in DNA synthesis leads to DNA damage and ultimately cell death .

Biochemical Pathways

The action of 2-Fluoro-5-iodopyrimidine affects the thymidylate synthetase pathway . By inhibiting thymidylate synthetase, 2-Fluoro-5-iodopyrimidine prevents the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP), disrupting DNA synthesis . This leads to the accumulation of dUMP and a decrease in dTMP, causing an imbalance that results in DNA damage and cell death .

Pharmacokinetics

Like other fluoropyrimidines, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted through the kidneys .

Result of Action

The molecular and cellular effects of 2-Fluoro-5-iodopyrimidine’s action include DNA damage and cell death . By inhibiting thymidylate synthetase and disrupting DNA synthesis, 2-Fluoro-5-iodopyrimidine induces DNA damage that the cell cannot repair. This leads to cell death, particularly in rapidly dividing cells such as cancer cells .

Safety and Hazards

特性

IUPAC Name |

2-fluoro-5-iodopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2FIN2/c5-4-7-1-3(6)2-8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFADBWJBWUPMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697227 | |

| Record name | 2-Fluoro-5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

697300-79-1 | |

| Record name | 2-Fluoro-5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-iodopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

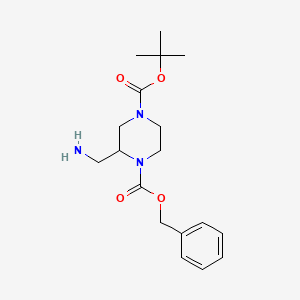

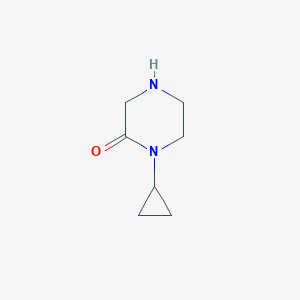

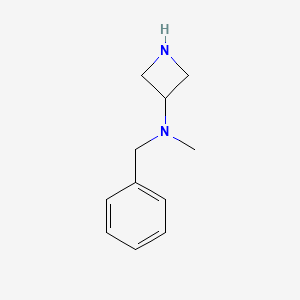

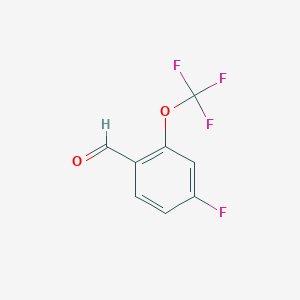

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1442056.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1442060.png)

![N-[2-(Aminomethyl)phenyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1442066.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1442075.png)